![molecular formula C14H21N5O B5525303 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide](/img/structure/B5525303.png)
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a pyridine ring connected via a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylpiperazine with pyridine-4-carbaldehyde under controlled conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-bromopropanamide in the presence of a base to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, alkoxides, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the piperazine and pyridine rings.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dihydrochloride: A compound with a similar piperazine moiety but different core structure.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another compound featuring a piperazine ring, used in antitumor studies.
Uniqueness
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-18-8-10-19(11-9-18)7-4-14(20)17-16-12-13-2-5-15-6-3-13/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,20)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQZJLOJVAVNSJ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.